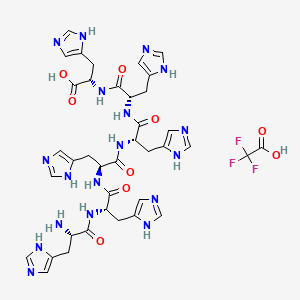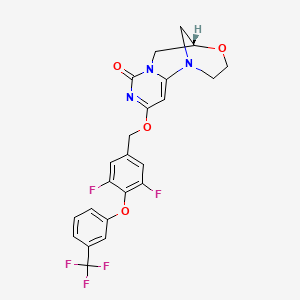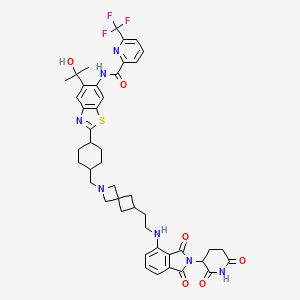
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid, also known as N-acetylneuraminic acid, is a sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. N-acetylneuraminic acid is commonly found in glycoproteins and glycolipids on the surface of cells, particularly in the brain and other tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid can be achieved through various methods. One common approach involves the enzymatic synthesis using sialyltransferases and sialic acid synthetases. For example, Neisseria meningitidis CMP-sialic acid synthetase and Pasteurella multocida α2,3-sialyltransferase can be used in the presence of magnesium chloride and cytidine triphosphate in an aqueous buffer at pH 8.5 and 37°C .
Industrial Production Methods
Industrial production of N-acetylneuraminic acid typically involves microbial fermentation using genetically engineered bacteria or yeast strains. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of sialic acids. The fermentation process is followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Various nucleophiles can be used in the presence of catalysts like palladium or platinum.
Major Products
Oxidation: Oxidized derivatives such as keto or aldehyde forms.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-acetylneuraminic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling, microbial pathogenesis, and immune responses.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases.
Industry: Used in the production of vaccines, diagnostics, and as a food additive.
Mécanisme D'action
N-acetylneuraminic acid exerts its effects through interactions with specific receptors and enzymes on the cell surface. It is involved in the regulation of cell-cell interactions, signal transduction, and immune responses. The compound can modulate the activity of sialyltransferases and sialidases, which are enzymes responsible for the addition and removal of sialic acids from glycoproteins and glycolipids.
Comparaison Avec Des Composés Similaires
N-acetylneuraminic acid can be compared with other sialic acids such as N-glycolylneuraminic acid and N-acetyl-9-O-acetylneuraminic acid. These compounds share similar structures but differ in their functional groups, which can influence their biological activities and interactions. For example, N-glycolylneuraminic acid has a glycolyl group instead of an acetamido group, which can affect its immunogenicity and receptor binding properties.
List of Similar Compounds
- N-glycolylneuraminic acid
- N-acetyl-9-O-acetylneuraminic acid
- N-acetyl-7-O-acetylneuraminic acid
Propriétés
Formule moléculaire |
C11H19NO9 |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i11+1 |
Clé InChI |
KBGAYAKRZNYFFG-VJHVGEQBSA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H](CC(=O)[13C](=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)






![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)


